molecular formula C11H10N4O3S B7748597 6-amino-2-[(4-nitrophenyl)methylsulfanyl]-1H-pyrimidin-4-one

6-amino-2-[(4-nitrophenyl)methylsulfanyl]-1H-pyrimidin-4-one

Cat. No.: B7748597
M. Wt: 278.29 g/mol
InChI Key: RJJRKEFSOZXOAZ-UHFFFAOYSA-N
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Description

6-amino-2-[(4-nitrophenyl)methylsulfanyl]-1H-pyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring substituted with an amino group at position 6, a nitrophenylmethylsulfanyl group at position 2, and a keto group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-[(4-nitrophenyl)methylsulfanyl]-1H-pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the condensation of appropriate β-dicarbonyl compounds with guanidine or its derivatives under acidic or basic conditions.

    Introduction of the Amino Group: The amino group at position 6 can be introduced via nucleophilic substitution reactions using amines.

    Attachment of the Nitrophenylmethylsulfanyl Group: This step involves the reaction of the pyrimidine intermediate with 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

6-amino-2-[(4-nitrophenyl)methylsulfanyl]-1H-pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

6-amino-2-[(4-nitrophenyl)methylsulfanyl]-1H-pyrimidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-amino-2-[(4-nitrophenyl)methylsulfanyl]-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitrophenyl group may play a role in the compound’s ability to interact with biological molecules, while the amino and sulfanyl groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-amino-2-nitrophenol: Similar in structure but lacks the pyrimidine ring.

    2-amino-4-nitrophenol: Similar in structure but lacks the sulfanyl group.

    6-amino-2-methylsulfanyl-4(3H)-pyrimidinone: Similar in structure but lacks the nitrophenyl group.

Uniqueness

6-amino-2-[(4-nitrophenyl)methylsulfanyl]-1H-pyrimidin-4-one is unique due to the presence of both the nitrophenyl and methylsulfanyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

6-amino-2-[(4-nitrophenyl)methylsulfanyl]-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3S/c12-9-5-10(16)14-11(13-9)19-6-7-1-3-8(4-2-7)15(17)18/h1-5H,6H2,(H3,12,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJRKEFSOZXOAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC(=O)C=C(N2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CSC2=NC(=O)C=C(N2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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